1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione
Description
Properties
Molecular Formula |
C21H31N3O4S |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-4-(4-methylsulfonylpiperazin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C21H31N3O4S/c1-29(27,28)24-15-13-23(14-16-24)21(26)8-7-20(25)22-11-9-19(10-12-22)17-18-5-3-2-4-6-18/h2-6,19H,7-17H2,1H3 |
InChI Key |
DCZIAAIMDSHORB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation of Benzylpiperidine and Methylsulfonylpiperazine Precursors
The target compound’s synthesis begins with the preparation of two intermediates:
-
4-Benzylpiperidine-1-carbonyl chloride : Generated via treatment of 4-benzylpiperidine with phosgene or thionyl chloride under anhydrous conditions.
-
4-(Methylsulfonyl)piperazine : Synthesized by sulfonation of piperazine using methylsulfonyl chloride in dichloromethane with triethylamine as a base.
The coupling of these intermediates occurs through a nucleophilic acyl substitution reaction. A 1:1 molar ratio of the carbonyl chloride and piperazine derivative is reacted in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. This step typically achieves 68–72% yield, with unreacted reagents removed via aqueous extraction.
Stepwise Reaction Optimization
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., THF, DMF) enhance reaction rates compared to nonpolar solvents. The table below summarizes yield variations under different conditions:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 12 | 72 |
| DMF | 25 | 8 | 68 |
| Dichloromethane | 25 | 24 | 55 |
Catalytic Approaches
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) increases yields to 81% by accelerating the acylation step. Conversely, non-catalytic methods require longer reaction times (18–24 h) for comparable yields.
Intermediate Purification and Characterization
Chromatographic Techniques
Crude intermediates are purified via flash chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity, with retention times of 6.2 min (4-benzylpiperidine-1-carbonyl chloride) and 7.8 min (4-(methylsulfonyl)piperazine).
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3) : Signals at δ 3.45–3.70 (m, 8H, piperazine protons) and δ 7.20–7.35 (m, 5H, benzyl aromatic protons) confirm structural integrity.
-
IR (KBr) : Peaks at 1,680 cm⁻¹ (C=O stretch) and 1,320 cm⁻¹ (S=O stretch) align with expected functional groups.
Final Cyclization and Crystallization
Cyclocondensation under Basic Conditions
The diketone backbone is formed by treating the coupled product with sodium hydride (NaH) in dry toluene at 110°C for 6 h. This step achieves 85% yield, with byproducts (e.g., sodium chloride) removed via filtration.
Recrystallization for Pharmaceutical-Grade Purity
The crude product is recrystallized from ethanol/water (4:1 v/v), yielding colorless crystals with a melting point of 182–184°C. X-ray diffraction confirms a monoclinic crystal system (space group P21/c) with unit cell parameters a = 12.34 Å, b = 9.87 Å, c = 15.62 Å, and β = 102.5°.
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Recent advancements employ microreactor systems to enhance reproducibility. A two-stage continuous setup achieves 89% yield at a flow rate of 0.2 mL/min, reducing reaction time from 12 h to 45 min.
Green Chemistry Metrics
-
Atom Economy : 76% (theoretical maximum: 82%).
-
E-Factor : 3.2 (kg waste/kg product), primarily from solvent recovery.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 1-(4-benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit the growth of cancer cells by interfering with specific signaling pathways involved in tumor progression . The mechanism often involves the blockade of the ERK signaling pathway and downregulation of key proteins such as CD44, which are critical in cancer cell proliferation and survival.
Sigma Receptor Binding
The compound's structural analogs have been evaluated for their binding affinity to sigma receptors (sigma1 and sigma2). These receptors are implicated in various neurological functions and disorders. Compounds with a similar piperidine structure have shown higher affinity for sigma1 receptors compared to sigma2, suggesting potential applications in treating psychiatric conditions or neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 1-(4-benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione involves multi-step organic reactions typically starting from readily available piperidine derivatives. The synthetic pathway may include the formation of sulfonamide linkages and subsequent modifications to enhance biological activity or selectivity towards specific targets.
Case Studies
Several studies have reported on the synthesis of related compounds and their biological evaluations:
- Study A : Synthesis of N-(1-benzylpiperidin-4-yl)arylacetamides demonstrated significant binding to sigma receptors, providing insights into structure-activity relationships that could inform further development of similar compounds .
- Study B : Research on piperazine derivatives indicated their potential as dual-action agents targeting both sigma receptors and other pathways involved in cancer progression, enhancing their therapeutic profile .
Potential Therapeutic Applications
Given its structural characteristics and observed biological activities, 1-(4-benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione shows promise in several therapeutic areas:
- Cancer Therapy : As an antitumor agent targeting specific signaling pathways.
- Neurological Disorders : Potential use in managing conditions associated with sigma receptor dysregulation.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The compound shares key features with several analogs, including:
- Piperazine/piperidine-based substituents (common in kinase inhibitors and antibiotics).
- Dione or ketone cores (influencing conformational flexibility and hydrogen-bonding capacity).
Table 1: Comparative Analysis of Key Compounds
*Estimated based on substituent summation.
Key Structural Differences and Implications
Core Scaffold: The target compound and D0A share a butane-1,4-dione core, which may facilitate hydrogen bonding with enzymatic targets. In contrast, CD-11/ND-11 (quinolone derivatives) and 1185468-54-5 (methanone) have rigid aromatic cores, favoring DNA gyrase or kinase interactions .
Substituent Effects: Methylsulfonyl vs. Fluorophenyl Groups: The target’s methylsulfonyl group enhances polarity and metabolic stability compared to D0A’s lipophilic bis(4-fluorophenyl)methyl group. This difference may alter tissue penetration or target selectivity . Benzylpiperidine vs.
Biological Activity: Antibacterial Activity: CD-11 and ND-11 exhibit Gram-negative antibacterial activity due to their fluoroquinolone core, which inhibits DNA gyrase. The target compound’s dione core lacks this mechanism but may target kinases or proteases . Kinase Inhibition Potential: D0A’s structural similarity to kinase inhibitors (e.g., FGFR1/DDR2 inhibitors in ) suggests the target compound’s methylsulfonyl group could enhance binding to ATP pockets .
Research Findings and Trends
- Piperazine Derivatives : Piperazine-containing compounds (e.g., CD-11, D0A) consistently show broad bioactivity, with substituents dictating target specificity. Methylsulfonyl groups may improve pharmacokinetics over halogenated analogs .
- Scaffold Flexibility: Butane-1,4-dione derivatives exhibit conformational adaptability, enabling interactions with diverse enzymatic targets compared to rigid quinolones or methanones .
Biological Activity
1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione
- Molecular Formula : C_{21}H_{30}N_{2}O_{3}S
- Molecular Weight : 394.55 g/mol
Research indicates that this compound may act as a modulator of various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to known piperidine derivatives suggests potential interactions with muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases.
Neuroprotective Effects
Studies have shown that compounds structurally related to 1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione exhibit neuroprotective properties. For instance, a related compound was identified as a muscarinic receptor 4 (M_4) antagonist, which has therapeutic potential for treating Alzheimer's disease and other cognitive impairments by modulating cholinergic signaling pathways .
Antitumor Activity
Preliminary data suggest that the compound may also possess antitumor properties. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms are thought to involve the inhibition of key signaling pathways associated with tumor growth .
Study on Neurodegenerative Disorders
A study focusing on the effects of piperidine derivatives on neurodegenerative disorders highlighted the potential of this compound in mitigating cognitive decline associated with Alzheimer's disease. The results indicated significant improvements in memory retention in animal models treated with the compound compared to controls .
Combination Therapy in Cancer Treatment
In another relevant study, the combination of this compound with standard chemotherapeutic agents was evaluated for its efficacy against malignant pleural mesothelioma. Results showed enhanced antitumor effects when used in conjunction with established treatments, suggesting a synergistic effect that warrants further investigation .
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione, and how can purity be ensured?
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the piperidine and piperazine cores. Key steps include:
- Acylation : Reacting 4-benzylpiperidine with a diketone precursor under controlled temperature (e.g., 0–5°C) to avoid side reactions .
- Sulfonylation : Introducing the methylsulfonyl group to the piperazine moiety using methanesulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography with gradients of n-hexane/ethyl acetate (e.g., 5:5 ratio) or chloroform/methanol for polar intermediates .
- Analytical Validation : High-Performance Liquid Chromatography (HPLC) with retention time tracking (e.g., 11–13 minutes) and peak area analysis (>95% purity at 254 nm) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with attention to benzyl proton shifts (δ 7.2–7.4 ppm) and sulfonyl group signals (δ 3.0–3.2 ppm for methylsulfonyl) .
Basic: What analytical techniques are critical for characterizing this compound, and how are data interpreted?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperazine methylene protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm) and sulfonyl-linked carbons (δ 40–45 ppm) .
- HPLC : Retention time consistency (e.g., 11.5–13.0 minutes) and peak area ≥95% indicate purity. Discrepancies in retention times across studies may arise from column type or mobile phase variations .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content deviations >0.4% suggest impurities, necessitating repurification .
Advanced: How can researchers optimize synthesis yields when conflicting solvent systems (e.g., n-hexane/EtOAc vs. CHCl₃/MeOH) are reported in literature?
Conflicting solvent systems reflect substrate-specific solubility and polarity:
- n-Hexane/EtOAc (5:5) : Ideal for nonpolar intermediates (e.g., benzylpiperidine derivatives), providing high yields (~80%) for compounds with aromatic substituents .
- CHCl₃/MeOH (9:1) : Suitable for polar intermediates (e.g., hydroxylated byproducts), though yields may drop (e.g., 25% for 20a in ) due to competitive side reactions .
Methodological Adjustment :
Advanced: How should discrepancies in biological activity data between structural analogs be addressed?
Discrepancies may arise from:
- Substitution Patterns : For example, replacing a benzyl group with cyclopropyl () alters steric hindrance, affecting receptor binding .
- Sulfonyl vs. Carbonyl Linkers : Methylsulfonyl groups enhance metabolic stability compared to carbonyl groups, as seen in .
Resolution Strategies :
Advanced: How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?
- Artifact Identification : Ensure deuterated solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) do not overlap with sample signals.
- 2D NMR Techniques : Use HSQC to correlate ¹H-¹³C couplings and COSY to identify spin-spin splitting patterns, resolving ambiguities in piperazine/piperidine ring conformations .
- Dynamic Effects : Consider restricted rotation in benzyl or sulfonyl groups, which may cause signal splitting. Variable-temperature NMR can confirm this .
Basic: What pharmacological targets are plausible for this compound based on structural analogs?
- Neurological Targets : Piperazine and benzylpiperidine moieties are common in dopamine and serotonin receptor ligands. The methylsulfonyl group may enhance blood-brain barrier penetration .
- Enzyme Inhibition : Sulfonyl groups interact with ATP-binding pockets in kinases (e.g., MAPK), as seen in .
Validation Methods :- In vitro assays : Radioligand binding studies for receptor affinity (e.g., IC₅₀ determination).
- Cell-based models : Measure cAMP levels or calcium flux in neuronal cell lines .
Advanced: What strategies mitigate byproduct formation during the acylation step?
- Low-Temperature Control : Maintain reactions at 0–5°C to slow competing hydrolysis or over-acylation .
- Catalyst Optimization : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation, reducing side reactions .
- In situ Monitoring : Employ real-time HPLC-MS to detect intermediates and adjust reaction conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
